molecular formula C19H21N5O3S B2786808 3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1421474-60-3

3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B2786808
CAS No.: 1421474-60-3
M. Wt: 399.47
InChI Key: MZIDKKCXTWIZCE-UHFFFAOYSA-N
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Description

3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridazine ring, a piperazine ring, and a methoxyphenyl sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: This step involves the reaction of the pyridazine intermediate with piperazine, often in the presence of a suitable catalyst.

    Attachment of the Methoxyphenyl Sulfonyl Group: This is usually done through a sulfonylation reaction, where the methoxyphenyl group is introduced using a sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
  • 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrazine

Uniqueness

What sets 3-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-16-5-4-6-17(15-16)28(25,26)24-13-11-23(12-14-24)19-8-7-18(20-21-19)22-9-2-3-10-22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIDKKCXTWIZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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